N-(3-chloro-4-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide
Description
Properties
CAS No. |
1207034-62-5 |
|---|---|
Molecular Formula |
C23H19ClN6O4 |
Molecular Weight |
478.89 |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |
InChI |
InChI=1S/C23H19ClN6O4/c1-33-16-6-3-14(4-7-16)18-12-19-22-27-30(23(32)28(22)9-10-29(19)26-18)13-21(31)25-15-5-8-20(34-2)17(24)11-15/h3-12H,13H2,1-2H3,(H,25,31) |
InChI Key |
ONEPCYGGHAIJRY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC(=C(C=C5)OC)Cl)C3=C2 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and specific case studies that highlight its pharmacological properties.
Chemical Structure and Properties
The compound features a unique structure characterized by a triazole ring and substituted phenyl groups. The molecular formula is with a molecular weight of 384.8 g/mol. The IUPAC name reflects its complex architecture, which includes both chloro and methoxy substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H17ClN4O3 |
| Molecular Weight | 384.8 g/mol |
| IUPAC Name | N-(3-chloro-4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide |
| InChI | InChI=1S/C19H17ClN4O3/c1-12-3-6-14(9-16(12)20)22-18(25)11-24-19(26)23-17(10-21-24)13-4-7-15(27-2)8-5-13/h3-10H,11H2,1-2H3,(H,22,25) |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 3-chloro-4-methoxyphenylamine with 4-methoxybenzoyl chloride to form an intermediate compound. This intermediate is then reacted with a triazole derivative under controlled conditions to yield the final product.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities:
Antitumor Activity :
In vitro studies have shown that derivatives containing pyrazole and triazole rings can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated IC50 values in the low micromolar range against A549 (non-small cell lung cancer) cells .
Mechanism of Action :
The biological activity is primarily attributed to the compound's ability to interact with specific molecular targets such as cyclin-dependent kinases (CDKs). These interactions can lead to inhibition of cell cycle progression and induction of apoptosis in cancer cells .
Case Studies
Several studies have highlighted the efficacy of similar compounds:
- Antiproliferative Studies : A series of pyrazolo-[1,5-c]quinazolinone derivatives were evaluated for their antiproliferative activity against A549 cells. Compounds showed varying degrees of activity with some achieving IC50 values as low as 14.2 μM .
- Structure–Activity Relationship (SAR) : The introduction of electron-donating groups on the phenyl ring significantly enhanced the antiproliferative activity of certain derivatives. For example, modifications at specific positions on the quinazoline core improved interaction with target proteins involved in tumor growth regulation .
Comparison with Similar Compounds
Core Structural Variations
Compound A : N-(3-ethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (G419-0276)
- Core : Pyrazolo[1,5-a]pyrazin-4-one (lacks triazolo ring).
- Substituents : 3-ethylphenyl (alkyl chain) and 4-methoxyphenyl.
- Molecular weight : 402.45 g/mol (C₂₃H₂₂N₄O₃).
- Key properties :
Compound B : N-cyclohexyl-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide
- Core : Identical triazolo-pyrazine core as the target.
- Substituents : 3,4-dimethylphenyl (electron-donating CH₃) and cyclohexyl (bulky aliphatic group).
- Molecular weight : 418.5 g/mol (C₂₃H₂₆N₆O₂).
- Key properties :
Substituent Effects on Bioactivity
- Electron-withdrawing groups (Cl) : The target’s 3-chloro-4-methoxyphenyl group may enhance binding to hydrophobic pockets in biological targets compared to Compound A’s 3-ethylphenyl (alkyl chain) .
- Methoxy groups : Both the target and Compound A feature 4-methoxyphenyl, which can influence metabolic stability (e.g., resistance to oxidative degradation) .
- Bulkiness : Compound B’s cyclohexyl group likely reduces membrane permeability despite higher lipophilicity, whereas the target’s chloro-methoxy group balances steric and electronic effects .
Pharmacological Potential
Q & A
Q. Q1. What are the critical steps and analytical techniques for synthesizing and characterizing this compound?
Answer: The synthesis involves multi-step reactions, including:
- Condensation reactions to form the pyrazolo-triazolopyrazine core.
- Substitution reactions to introduce the 3-chloro-4-methoxyphenyl and 4-methoxyphenyl groups .
Key steps require controlled conditions (e.g., inert atmosphere, 10–60°C, ethanol/DMSO solvents) to minimize side reactions .
Characterization methods : - NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
- HPLC (>95% purity threshold) and mass spectrometry (MS) for molecular weight validation .
Advanced Synthesis Optimization
Q. Q2. How can researchers resolve low-yield issues during synthesis?
Answer: Optimization strategies include:
- Design of Experiments (DoE) to statistically evaluate variables (e.g., temperature, catalyst loading). For example, Lewis acids like BF₃·Et₂O may enhance cyclization efficiency .
- Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Real-time monitoring via inline FTIR or HPLC to identify bottlenecks in reaction pathways .
Basic Structural Analysis
Q. Q3. Which spectroscopic methods are essential for confirming the compound’s structure?
Answer:
- ¹H/¹³C NMR : Assign peaks to aromatic protons (δ 6.8–7.4 ppm) and carbonyl groups (δ 165–175 ppm) .
- IR spectroscopy : Confirm amide C=O stretches (~1680 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
- X-ray crystallography (if crystalline) for absolute stereochemical confirmation .
Advanced Data Contradictions
Q. Q4. How should conflicting spectral data (e.g., ambiguous NMR peaks) be addressed?
Answer:
- 2D NMR techniques (COSY, HSQC) to resolve overlapping signals from the triazolopyrazine core .
- Isotopic labeling : Introduce ¹⁵N or ¹³C labels to track nitrogen/oxygen interactions in heterocycles .
- Comparative analysis with structurally analogous compounds (e.g., pyrazolo-triazole derivatives) to assign unexpected peaks .
Basic Pharmacological Target Identification
Q. Q5. What biological targets are hypothesized for this compound?
Answer:
- Enzyme inhibition : The triazolopyrazine core may target kinases (e.g., MAPK) or phosphodiesterases due to structural similarity to known inhibitors .
- Receptor modulation : The 4-methoxyphenyl group suggests affinity for serotonin or dopamine receptors, common in psychoactive agents .
- In vitro assays : Prioritize kinase profiling panels and receptor-binding studies (e.g., radioligand displacement) .
Advanced Pharmacological Data Discrepancies
Q. Q6. How to reconcile contradictory in vitro vs. in vivo efficacy data?
Answer:
- ADME profiling : Assess solubility (LogP ~2.5–3.5) and metabolic stability using liver microsomes. Poor bioavailability may explain in vivo inefficacy .
- Metabolite identification via LC-MS/MS to detect active/inactive derivatives .
- Dose-response refinement : Use PK/PD modeling to align exposure levels with target engagement .
Basic Analytical Method Development
Q. Q7. Which methods ensure purity and stability in formulation?
Answer:
- HPLC-DAD : Use C18 columns (ACN/water gradient) with UV detection at 254 nm for purity assessment .
- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions to identify labile groups (e.g., amide bonds) .
Advanced Trace Impurity Analysis
Q. Q8. How to detect and quantify sub-1% impurities?
Answer:
- LC-HRMS : Hyphenated systems (e.g., Q-TOF) with exact mass measurements (<5 ppm error) identify trace byproducts .
- NMR impurity tracking : Use ¹⁹F or ³⁵Cl NMR (if applicable) to detect halogenated contaminants .
Basic Stability & Storage
Q. Q9. What storage conditions maximize compound stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the acetamide group .
Advanced Mechanistic Studies
Q. Q10. What methodologies elucidate the compound’s mechanism of action?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
